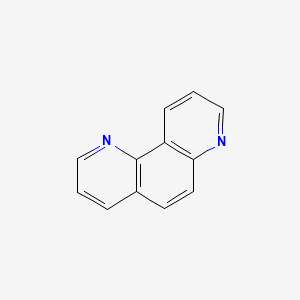

1,7-Phenanthroline

描述

Overview of Phenanthroline Isomers in Scientific Contexts

Phenanthrolines are a class of heterocyclic organic compounds characterized by a tricyclic structure with the molecular formula C₁₂H₈N₂. ontosight.ai They are formally derived from phenanthrene (B1679779) by replacing two methine (CH) groups with nitrogen atoms. The specific placement of these nitrogen atoms within the three-ring system gives rise to several structural isomers. tpcj.org The most commonly encountered isomers in scientific literature are 1,10-phenanthroline (B135089), 1,7-phenanthroline (B34526), and 4,7-phenanthroline (B189438). tpcj.org

These isomers are sometimes referred to by the prefixes ortho-, meta-, and para-, respectively, which describe the relative positions of the nitrogen atoms. tpcj.org Phenanthrolines are of significant interest in coordination chemistry, where they frequently act as ligands that form stable complexes with a wide variety of metal ions. ontosight.ai Their ability to chelate metals is a cornerstone of their utility in fields ranging from analytical chemistry to materials science and biochemistry. ontosight.airsc.org While structurally similar, the distinct positioning of the nitrogen atoms in each isomer imparts unique chemical and physical properties, leading to different applications and research interests.

Significance of this compound in Contemporary Chemical and Biological Research

While historically less studied than the 1,10-isomer, this compound has emerged as a compound of significant interest in modern chemical and biological research. oup.comoup.com Its unique structural and coordination properties make it a valuable tool and a building block for functional molecules and materials. ontosight.aismolecule.com

In biological and biochemical research, this compound is recognized for its capacity as a metal chelator, which allows it to inhibit various metalloproteins and metal-dependent enzymes. ontosight.aismolecule.com This inhibitory action has been exploited in molecular biology to probe enzyme mechanisms. ontosight.ai Furthermore, derivatives of this compound and its metal complexes have been investigated for their potential as therapeutic agents. Research has shown that the compound can interact with DNA, potentially interfering with cellular processes like replication, a property being explored for the development of anticancer therapies. ontosight.aismolecule.com Silver(I) complexes incorporating this compound have demonstrated potent and selective antifungal activity against Candida species. smolecule.comnih.govunifr.ch

In the realm of materials science, this compound derivatives are being developed for use in organic light-emitting diodes (OLEDs). oup.comoup.comresearchgate.net They have shown promise as hole-blocking and electron-transporting materials, which are crucial components for enhancing the efficiency of OLED devices. oup.comoup.com The development of facile and selective synthesis methods for this compound derivatives is expanding their accessibility and application in this technological domain. oup.comoup.com

Distinction and Unique Characteristics of this compound Compared to Other Isomers (e.g., 1,10-Phenanthroline, 4,7-Phenanthroline)

The distinct arrangement of nitrogen atoms in this compound confers a set of unique characteristics that differentiate it from its more common isomers, 1,10-phenanthroline and 4,7-phenanthroline. These differences are most apparent in their coordination behavior, symmetry, and physical properties.

A primary distinction lies in its coordination with metal ions. 1,10-Phenanthroline is a classic bidentate chelating ligand, readily forming a stable five-membered ring with a metal ion through its two nitrogen atoms, which are positioned in a sterically favorable arrangement. rsc.org In contrast, this compound often acts as a monodentate ligand. nih.govunifr.ch The proximity of the N1 nitrogen atom to the adjacent benzene (B151609) ring creates steric hindrance, making it difficult for both nitrogen atoms to coordinate to the same metal center simultaneously. unifr.ch Consequently, it typically binds to a metal ion through the less sterically hindered N7 nitrogen atom. nih.govunifr.ch 4,7-Phenanthroline, like the 1,10-isomer, is an effective bidentate ligand but can also act as a bridging ligand to form coordination polymers. acs.org

This difference in coordination mode is a direct result of the molecule's symmetry. Both 1,10- and 4,7-phenanthroline are symmetric molecules, whereas this compound is asymmetric. This asymmetry is a key feature that researchers can exploit in the design of specialized ligands and complex materials. While 1,10-phenanthroline has been extensively explored due to its robust chelating ability and the ease of its synthesis, the unique properties and relative lack of exploration of this compound make it a frontier for new discoveries in coordination chemistry and material science. oup.comresearchgate.net

The physical properties of these isomers also show notable differences, as summarized in the table below.

| Property | This compound | 1,10-Phenanthroline | 4,7-Phenanthroline |

|---|---|---|---|

| Molecular Formula | C₁₂H₈N₂ ontosight.ai | C₁₂H₈N₂ chemicalbook.com | C₁₂H₈N₂ nist.gov |

| Molecular Weight | 180.21 g/mol scbt.com | 180.21 g/mol wikipedia.org | 180.21 g/mol |

| Melting Point | 79-81 °C | 117-118.56 °C chemicalbook.comwikipedia.org | 172-174 °C |

| Symmetry | Asymmetric | Symmetric | Symmetric |

| Common Coordination Mode | Monodentate nih.govunifr.ch | Bidentate (Chelating) rsc.org | Bidentate (Chelating), Bridging acs.org |

Structure

3D Structure

属性

IUPAC Name |

1,7-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c1-3-9-5-6-11-10(4-2-7-13-11)12(9)14-8-1/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKOMUDCMCEDTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)N=CC=C3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870492 | |

| Record name | 1,7-Phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan crystalline powder; [MSDSonline] | |

| Record name | 1,7-Phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8607 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>27 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26664543 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.0000326 [mmHg] | |

| Record name | 1,7-Phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8607 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

230-46-6, 12678-01-2 | |

| Record name | 1,7-Phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Phenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000230466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012678012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 230-46-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,7-Phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 230-46-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-PHENANTHROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y778HQU2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 1,7 Phenanthroline

Established Synthetic Routes for 1,7-Phenanthroline (B34526) and its Derivatives

Established methods for synthesizing the this compound skeleton often involve the construction of its two pyridine (B92270) rings fused to a central benzene (B151609) ring. These routes have been refined over time to improve yields and accommodate a variety of substituents.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. These reactions are advantageous for creating molecular diversity.

One of the most effective MCRs for this compound synthesis is based on the aza-Diels-Alder reaction, specifically the Povarov reaction. oup.comresearchgate.netoup.com This approach allows for the facile synthesis of this compound derivatives with various substituents. oup.comoup.com A common pathway involves the reaction of 1,3-diaminobenzene with an arylaldehyde and phenylacetylene (B144264) in the presence of an activator like boron trifluoride etherate (BF₃·OEt₂) and an oxidant. oup.comresearchgate.net This method is particularly valuable as it provides access to the less-explored this compound isomers. oup.comresearchgate.net

Other MCR approaches have also been reported. A notable example is the reaction of substituted anilines with paraformaldehyde under acidic conditions to yield this compound derivatives. smolecule.com Additionally, novel dihydrobenzo[j] smolecule.comchim.itphenanthrolines have been synthesized through a Krohnke-type one-pot, three-component, solvent-free reaction. nih.gov New cyclopenta[b] smolecule.comchim.itphenanthroline derivatives have also been created via a three-component condensation of quinolin-5-amine, cyclopentane-1,3-dione, and various aldehydes. researchgate.net

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Type |

| Aza-Diels-Alder (Povarov) | 1,3-Diaminobenzene, Arylaldehyde, Phenylacetylene | BF₃·OEt₂ (activator), DDQ (oxidant) | Substituted 1,7-Phenanthrolines |

| Aniline-Formaldehyde Condensation | Substituted Anilines, Paraformaldehyde | Acidic conditions | This compound Derivatives |

| Krohnke-Type Reaction | 2-[Arylmethylidene]-3,4-dihydro-1(2H)-acridinones, (2-Aryl-2-oxoethyl)pyridinium bromides, Ammonium acetate | Solvent-free | 2,4-Diaryl-5,6-dihydrobenzo[j] smolecule.comchim.itphenanthrolines |

| Cyclopentaphenanthroline Synthesis | Quinolin-5-amine, Cyclopentane-1,3-dione, Aldehydes | Three-component condensation | 7-Aryl-9,10-dihydro-7H-cyclopenta[b] smolecule.comchim.itphenanthrolin-8(11H)-ones |

This table summarizes various multicomponent reaction (MCR) strategies used to synthesize this compound and its fused derivatives, highlighting the diversity of accessible structures.

Cyclization reactions are fundamental to the formation of the heterocyclic rings in phenanthrolines. A traditional approach involves the double cyclization of an appropriate diamine. smolecule.comchim.it For the synthesis of the 1,10-phenanthroline (B135089) isomer, o-phenylenediamine (B120857) is reacted with glycerol (B35011). smolecule.com This concept can be adapted for this compound by starting with m-phenylenediamine. tpcj.org

A more recent and specific example is the synthesis of novel 6,7-dihydrodibenzo[b,j] smolecule.comchim.itphenanthroline derivatives through an efficient iron/acetic acid-mediated intramolecular reductive cyclization. rsc.orgrsc.org This two-step process involves an initial aldol (B89426) addition followed by the reductive cyclization, which effectively constructs the necessary C-C and C-N bonds under mild conditions. rsc.orgrsc.org

The Skraup synthesis is a classic method for producing quinolines, and it has been successfully adapted for the synthesis of phenanthrolines. wikipedia.orgnih.gov The traditional synthesis involves the reaction of an aromatic amine with glycerol and sulfuric acid in the presence of an oxidizing agent. chim.it For phenanthrolines, this typically involves a double Skraup reaction. tpcj.org

To obtain this compound, a derivative can be prepared from 5-aminoquinoline (B19350) and glycerol, which constitutes the second cyclization to form the phenanthroline ring system. chemicalbook.com Another adaptation involves using nitroanilines with glycerol in a strongly acidic medium. nih.gov Innovations in this area include the development of a microwave-assisted modified Skraup reaction conducted in water, presenting a greener alternative to conventional methods. researchgate.net

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for forming carbon-carbon bonds. wikipedia.org

In the context of phenanthroline chemistry, Michael-type addition reactions have been employed to synthesize 5,6-dihydro phenanthrolinic analogs. nih.gov This specific synthesis involves the reaction between a dihydro-5-quinolinone system, malononitrile, and various aldehydes. nih.gov The reaction creates a 1,5-dicarbonyl compound which can then cyclize to form the dihydrophenanthroline structure.

The Friedlander annulation is a widely used reaction for the synthesis of quinolines and, by extension, phenanthrolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone).

A recently developed method utilizes a manganese dioxide (MnO₂)-catalyzed dehydrogenative Friedlander annulation to synthesize (E)-6,7-dihydrodibenzo[b,j] smolecule.comchim.itphenanthrolines. vulcanchem.comnih.govnih.gov This process is conducted in deep eutectic solvents (DES) and involves an initial dehydrogenation followed by the Friedlander annulation and a subsequent C(sp³)–H functionalization. nih.govacs.org The dehydrogenation step is crucial for forming the fully conjugated aromatic phenanthroline system from a partially saturated precursor. acs.org

| Parameter | Description |

| Reaction | MnO₂-Catalyzed Dehydrogenative Friedlander Annulation |

| Substrates | 2-Amino-5-chloro-benzhydrol, Acridinol, or Benzyl (B1604629) Alcohols |

| Catalyst | Manganese Dioxide (MnO₂) |

| Solvent System | Deep Eutectic Solvents (e.g., ChCl/p-TSA) |

| Temperature | 100 °C |

| Key Steps | Dehydrogenation, Friedlander Annulation, C(sp³)–H Functionalization |

| Product | (E)-6,7-Dihydrodibenzo[b,j] smolecule.comchim.itphenanthrolines |

This table outlines the key components and conditions for the MnO₂-catalyzed dehydrogenative Friedlander annulation, a modern approach to synthesizing complex this compound derivatives. nih.govnih.govacs.org

Michael-type Addition Reactions for Dihydro Phenanthrolinic Analogs

Novel Synthetic Strategies and Innovations for this compound

Recent research has focused on developing more efficient, selective, and environmentally benign methods for synthesizing this compound and its derivatives. These novel strategies often feature the use of innovative catalysts, green reaction media, and one-pot procedures that streamline the synthetic process.

Key innovations include:

Facile One-Pot MCRs: The development of the aza-Diels-Alder (Povarov) based multicomponent reaction provides a rapid and flexible route to a variety of substituted 1,7-phenanthrolines, which were previously difficult to access. oup.com

Green Chemistry Approaches: The use of water as a solvent in modified Skraup reactions researchgate.net and the development of solvent-free Krohnke-type reactions nih.gov represent significant advances in making phenanthroline synthesis more sustainable.

Novel Catalytic Systems: The application of MnO₂ in dehydrogenative Friedlander annulations within deep eutectic solvents offers an efficient and ligand-free method for constructing complex, fused phenanthroline systems. nih.govnih.gov Similarly, the use of a simple iron/acetic acid system for intramolecular reductive cyclization provides a mild and effective route to dihydro-dibenzo[b,j] smolecule.comchim.itphenanthrolines. rsc.orgrsc.org

These innovative strategies not only expand the library of accessible this compound derivatives but also align with the principles of modern chemical synthesis, which prioritize efficiency, selectivity, and minimal environmental impact.

Ligand-Free Mn-Catalyzed One-Pot Synthesis of Dihydrodibenzo[b,j]Current time information in Cass County, US.tubitak.gov.trphenanthrolines.acs.orgnih.gov

A notable and efficient method for synthesizing derivatives of this compound is the ligand-free, manganese-catalyzed one-pot synthesis of (E)-6,7-dihydrodibenzo[b,j] Current time information in Cass County, US.tubitak.gov.trphenanthrolines. acs.orgnih.gov This process utilizes a dehydrogenative Friedlander annulation followed by a C(sp³)–H functionalization. acs.org The reaction typically involves starting materials like 2-amino-5-chloro-benzhydrol and acridinol, or 1-benzyl-4-piperidinol and benzyl alcohols. acs.orgnih.gov The use of manganese dioxide (MnO₂) as a catalyst is a key feature of this synthetic route. acs.org

Optimization of Reaction Conditions for Improved Yields and Selectivity.acs.org

The efficiency of the synthesis of dihydrodibenzo[b,j] Current time information in Cass County, US.tubitak.gov.trphenanthroline derivatives is highly dependent on the reaction conditions. Key factors that are optimized include the choice of catalyst, base, solvent system, and temperature.

For instance, in the Mn-catalyzed synthesis, the use of a deep eutectic solvent (DES) system, such as choline (B1196258) chloride/p-toluenesulfonic acid (ChCl/p-TSA), has been shown to be effective. acs.orgnih.gov The reaction temperature is also critical, with 100 °C often being the optimal temperature for achieving high product yields. acs.org Deviations from this temperature can lead to a significant decrease in yield. acs.org

The choice of base is another important parameter. While potassium tert-butoxide (KOtBu) has proven effective, other bases such as NaOH, K₂CO₃, KOH, Na₂CO₃, and DBU have resulted in lower product yields. acs.org Similarly, while MnO₂ is an effective catalyst, other catalysts like CuSO₄, NiSO₄, ZnSO₄, and MnCl₂ have been found to be less efficient. acs.org The reaction is often unsuccessful in the absence of a catalyst or a base. acs.org

Table 1: Optimization of Reaction Conditions for the Synthesis of (E)-2,10-dichloro-8,14-diphenyl-6,7-dihyrodibenzo[b,j] Current time information in Cass County, US.tubitak.gov.trphenanthroline (13f) acs.org

| Entry | Catalyst (10 mol %) | Base (1.5 equiv) | DES 2 | Temperature (°C) | Yield (%) |

| 1 | MnO₂ | KOtBu | None | 100 | No product |

| 4 | MnO₂ | KOtBu | TBAB with tartaric acid/oxalic acid/malonic acid/succinic acid (1:1) | 100 | 5–40 |

| 5 | MnO₂ | KOtBu | TBAB/p-TSA | 100 | 50–75 |

| 6 | MnO₂ | KOtBu | TBAB/p-TSA | 90 | 50 |

| 7 | MnO₂ | KOtBu | TBAB/p-TSA | 110 | 50 |

| 8 | CuSO₄/NiSO₄/ZnSO₄/MnCl₂ | KOtBu | TBAB/p-TSA | 100 | 5–20 |

| 9 | MnO₂ | NaOH, K₂CO₃, KOH, Na₂CO₃, DBU | TBAB/p-TSA | 100 | 10–40 |

| 10 | None | KOtBu | TBAB/p-TSA | 100 | Futile |

| 11 | MnO₂ | None | TBAB/p-TSA | 100 | Futile |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

Proposed Reaction Mechanisms for Multi-step Syntheses.nih.gov

The formation of the this compound scaffold often proceeds through a series of well-defined steps. In the Mn-catalyzed synthesis of dihydrodibenzo[b,j] Current time information in Cass County, US.tubitak.gov.trphenanthrolines, a plausible mechanism has been proposed based on control experiments and previous reports. acs.org

The process is thought to begin with the activation of the CH–OH group of the starting materials by the DES and subsequent dehydrogenation catalyzed by MnO₂ and a base to form ketone intermediates. acs.org This is followed by dehydration to yield an imine product, which then undergoes enamine condensation. acs.org A subsequent cyclization and annulation lead to an intermediate, which then reacts with a dehydrogenated product of benzyl alcohol (benzaldehyde) to undergo a final dehydration step, yielding the desired dihydrodibenzo[b,j] Current time information in Cass County, US.tubitak.gov.trphenanthroline product. acs.org

Other synthetic strategies for forming fused phenanthroline systems can involve different mechanistic pathways. For example, the synthesis of pyrazolo[3,4-j] Current time information in Cass County, US.tubitak.gov.trphenanthroline derivatives can proceed through a Knoevenagel condensation followed by a Michael-type addition, cyclization, isomerization, and aromatization. nih.gov

Role of Catalysts and Reagents in Reaction Pathways.nih.gov

Catalysts and reagents play a pivotal role in directing the reaction towards the desired product and influencing the reaction mechanism. In the Mn-catalyzed synthesis, MnO₂ acts as a dehydrogenating agent. acs.org The deep eutectic solvent not only acts as the reaction medium but also activates the reactants. acs.org The base is essential for the dehydrogenation and condensation steps. acs.org

In other synthetic approaches, different catalysts are employed to facilitate specific transformations. For instance, L-proline can be used as a catalyst for the Knoevenagel reaction in the synthesis of pyrazolo-fused phenanthrolines. nih.gov The choice of reagents can also determine the final structure of the product. For example, the reaction of an aminopyrazole with a dicarbonyl species or an aldehyde can lead to the formation of a pyridine ring through a Hantzsch-type reaction. nih.gov

Derivatization and Functionalization of the this compound Scaffold

The this compound core can be further modified to create a diverse range of derivatives with specific properties. This derivatization is often achieved by introducing functional groups at various positions on the phenanthroline ring system.

Synthesis of Fused Pyrrolophenanthroline Derivatives.researchgate.net

One important class of this compound derivatives is the fused pyrrolophenanthrolines. These compounds can be synthesized through a [3+2] cycloaddition reaction. mdpi.comnih.gov This reaction typically involves the in-situ generation of an ylide from this compound, which then reacts with a dipolarophile, such as an alkyne, to form the fused pyrrolo[1,2-i] Current time information in Cass County, US.tubitak.gov.trphenanthroline structure. researchgate.net

Another method involves the regioselective reaction of this compound with dialkyl acetylenedicarboxylate. tubitak.gov.trtubitak.gov.tr This one-pot synthesis can yield macromolecules like tetramethyl-6aH-pyrido[1,2-i] Current time information in Cass County, US.tubitak.gov.trphenanthroline-7,8,9,10-tetracarboxylate and trialkyl pyrrolo[1,2-i] Current time information in Cass County, US.tubitak.gov.trphenanthroline-7,8,9-tricarboxylate derivatives. tubitak.gov.trtubitak.gov.tr The mechanism for this transformation is proposed to involve the initial formation of a zwitterionic intermediate between this compound and the acetylenic ester, which then undergoes further reactions to form the final products. tubitak.gov.tr

Incorporation of Various Substituents and their Impact on Properties

The strategic incorporation of various substituents onto the this compound scaffold is a key method for tuning its chemical and physical properties. The versatility of modern synthetic methods, particularly multicomponent reactions, allows for the introduction of a wide range of functional groups, which can significantly alter the electronic, photophysical, and material characteristics of the resulting derivatives. oup.comresearchgate.net This targeted functionalization is crucial for tailoring this compound-based molecules for specific applications, such as in organic electronics. oup.comoup.com

Research has demonstrated that multicomponent reactions, like the aza-Diels-Alder reaction, provide a facile and efficient pathway to synthesize this compound derivatives. oup.comresearchgate.net This approach enables the systematic introduction of different aryl substituents by simply varying the starting materials, such as the arylaldehyde and phenylacetylene derivatives. oup.com This synthetic flexibility has paved the way for in-depth investigations into structure-property relationships. researchgate.netoup.com

The impact of these substituents is profound, particularly on the properties relevant to organic light-emitting diodes (OLEDs). For instance, attaching different aryl groups to the this compound core directly influences the frontier molecular orbital energy levels (HOMO and LUMO) and the thermal stability of the compounds. oup.com These properties are critical for their function as hole-blocking and electron-transporting materials in OLEDs. oup.comresearchgate.net A study on several this compound derivatives (referred to as mPs) with various substituents demonstrated a clear correlation between the molecular structure and material performance. oup.com

The introduction of electron-donating or electron-withdrawing groups, as well as bulky or planar moieties, can fine-tune the electronic landscape of the molecule. For example, the presence of specific substituents can enhance the electron-donating or electron-accepting nature of the molecule, which is a critical factor in its coordination chemistry and potential as a ligand. chinesechemsoc.org While 1,10-phenanthroline is a widely studied ligand, the unique arrangement of nitrogen atoms in this compound results in distinct coordination behavior. In reactions with copper(II) salts, for example, this compound was found to form protonated salts rather than stable copper(II) complexes, unlike the 4,7-phenanthroline (B189438) isomer, highlighting the intrinsic influence of the core structure on its properties. unifr.ch

Further illustrating the impact of substituents, small modifications to appended groups can lead to significant changes in photophysical behavior. In a study of this compound-based bis-boron dipyrromethenes (bis-BODIPYs), minor substitutional changes (-Cl vs. –SCH3) resulted in notable differences in their photosensitization abilities, which were linked to the restriction of intramolecular rotation. acs.org

Detailed findings on the properties of various substituted this compound derivatives are summarized in the table below.

Research Findings on Substituted this compound Derivatives

The following table presents data on several this compound derivatives designed for use in organic electronic devices. The substituents are attached to the core structure, and their effects on key properties such as frontier energy levels and thermal stability are noted.

| Compound Name | Substituent (R) | HOMO (eV) | LUMO (eV) | Tg (°C) | Td (°C) |

| mP-Ph | Phenyl | -6.10 | -2.57 | 114 | 464 |

| mP-NP | 1-Naphthyl | -6.07 | -2.55 | 141 | 473 |

| mP-TPA | Triphenylamine | -5.58 | -2.41 | 166 | 545 |

| mP-Cz | Carbazole | -5.87 | -2.48 | 169 | 525 |

| mP-DMAC | Dimethylacridine | -5.61 | -2.62 | 204 | 486 |

| Data sourced from Yamamoto et al. (2022) oup.com |

HOMO: Highest Occupied Molecular Orbital

LUMO: Lowest Unoccupied Molecular Orbital

Tg: Glass Transition Temperature

Td: 5% Weight-Loss Decomposition Temperature

Coordination Chemistry of 1,7 Phenanthroline

Ligand Properties and Binding Modes of 1,7-Phenanthroline (B34526)

The geometry and electronic structure of this compound dictate its behavior as a ligand in coordination complexes. Unlike its more symmetrical isomer, 1,10-phenanthroline (B135089), the arrangement of nitrogen atoms in this compound leads to distinct binding preferences and coordination abilities.

Monodentate Coordination via Nitrogen Atom N7

A predominant binding mode for this compound is monodentate coordination, where it binds to a metal center through a single nitrogen atom. Due to steric hindrance posed by the hydrogen atom at the C8 position relative to the N1 nitrogen, the N7 nitrogen atom is the preferred site for coordination. unifr.chnih.gov This preference for the less sterically hindered N7 atom has been consistently observed in various metal complexes. unifr.chnih.govresearchgate.net For instance, in gold(III) complexes, this compound coordinates in a monodentate fashion through the N7 atom. researchgate.netbg.ac.rs Similarly, studies on silver(I) complexes have shown that this compound acts exclusively as a κN7 monodentate ligand. unifr.chnih.gov This is further supported by NMR spectroscopy, where the chemical shifts of protons adjacent to N7 (specifically H8) show a larger downfield shift upon coordination compared to protons near N1 (H2), confirming N7 as the binding site. unifr.ch

Comparison of Coordination Abilities with Other Phenanthroline Isomers

The coordination behavior of this compound is markedly different from its isomers, most notably 1,10-phenanthroline and 4,7-phenanthroline (B189438). While 1,10-phenanthroline is a classic bidentate chelating ligand, forming stable five-membered rings with metal ions, this compound's nitrogen atoms are not ideally positioned for chelation. unifr.chtaylorandfrancis.com This structural difference significantly impacts its ability to form stable complexes. unifr.ch

In contrast to this compound, 4,7-phenanthroline can act as a bridging ligand between two metal ions. unifr.ch However, like this compound, it can also coordinate in a monodentate fashion, for example, through its N4 nitrogen atom in gold(III) complexes. researchgate.netbg.ac.rs The inability of this compound to act as a chelating agent is a key distinguishing feature compared to the versatile coordination modes of 1,10-phenanthroline. unifr.chwikipedia.org

Chelating Properties and Chelate Complex Formation with Transition Metals

As a consequence of the spatial arrangement of its nitrogen atoms, this compound is generally considered a poor chelating ligand. unifr.ch The distance and angle between the N1 and N7 atoms are not conducive to forming a stable chelate ring with a single metal ion. While it can form stable complexes with various metal ions, these are typically not chelate complexes in the traditional sense. smolecule.com Instead, it often participates in the formation of mononuclear or polynuclear complexes through monodentate or bridging coordination.

Despite its limited chelating ability, this compound can participate in the formation of complexes with transition metals. For example, while reactions with copper(II) salts did not yield stable coordination complexes, instead resulting in protonated 1,7-phenanthrolinium salts, it readily forms complexes with silver(I). unifr.chhepvs.ch This suggests that the nature of the metal ion also plays a crucial role in determining the feasibility of complex formation with this compound.

Complexation with Metal Ions

The interaction of this compound with different metal ions leads to a variety of complex structures, each with unique characteristics. The following sections explore the synthesis and structural features of its complexes with silver(I) and copper(II).

Silver(I) Complexes of this compound: Synthesis and Structural Characterization

Mononuclear silver(I) complexes with this compound have been successfully synthesized and characterized. unifr.chnih.gov These complexes, with general formulas [Ag(NO₃-O,O')(1,7-phen-N7)₂] and [Ag(1,7-phen-N7)₂]X (where X = ClO₄⁻, CF₃SO₃⁻, BF₄⁻, or SbF₆⁻), are formed by reacting this compound with various silver(I) salts. nih.gov

Single-crystal X-ray diffraction analysis of these complexes confirms that the this compound ligand coordinates to the silver(I) ion in a monodentate fashion through the less sterically hindered N7 nitrogen atom. unifr.chnih.gov The structural characterization was further corroborated by elemental analysis, NMR (¹H and ¹³C), IR, and UV-Vis spectroscopy, as well as ESI mass spectrometry. unifr.chnih.gov The stability of these complexes in DMSO solution has also been confirmed by ¹H NMR spectroscopy, which showed no changes over a 48-hour period. unifr.ch

Table 1: Synthesized Silver(I) Complexes with this compound

| Complex Formula | Counter Ion (X) |

| [Ag(NO₃-O,O')(1,7-phen-N7)₂] | NO₃⁻ |

| [Ag(1,7-phen-N7)₂]X | ClO₄⁻ |

| [Ag(1,7-phen-N7)₂]X | CF₃SO₃⁻ |

| [Ag(1,7-phen-N7)₂]X | BF₄⁻ |

| [Ag(1,7-phen-N7)₂]X | SbF₆⁻ |

This table is based on data from reference nih.gov.

Copper(II) Complexes with this compound: Distinct Structural Characteristics

The interaction of this compound with copper(II) salts presents a contrasting scenario to that of silver(I). Attempts to synthesize copper(II) complexes with this compound under similar conditions used for its isomer, 4,7-phenanthroline, did not result in the formation of stable coordination complexes. unifr.chhepvs.ch Instead, the reactions between copper(II) nitrate (B79036) or copper(II) triflate and this compound in ethanol (B145695) or methanol (B129727) yielded protonated 1,7-phenanthrolinium salts, specifically 1,7-HphenNO₃ and 1,7-HphenCF₃SO₃. unifr.chhepvs.ch

This outcome highlights the different coordination abilities of the phenanthroline isomers. While 4,7-phenanthroline readily forms copper(II) complexes under the same conditions, this compound's structural properties appear to hinder the formation of stable complexes with Cu(II) ions in these specific reaction environments. unifr.chhepvs.ch This suggests a higher propensity for protonation of the this compound ligand over coordination to the copper(II) center under these conditions.

It is important to note that while stable solid-state copper(II) complexes with this compound were not isolated in these studies, this does not entirely preclude their existence under different reaction conditions or with different copper(II) precursors. However, the observed reactivity underscores the distinct and more challenging nature of forming copper(II) complexes with this compound compared to its other isomers and to its complexation with silver(I).

Complexation with Other Transition Metal Ions

While extensive research exists for its isomer 1,10-phenanthroline, this compound also forms complexes with a variety of transition metal ions. Its coordination behavior is significantly influenced by the unique placement of its nitrogen atoms.

Silver(I): this compound reacts with various silver(I) salts (AgNO₃, AgClO₄, AgCF₃SO₃, AgBF₄, and AgSbF₆) to form stable, mononuclear complexes. unifr.chopathy.eunih.gov In these compounds, the this compound ligand consistently coordinates to the Ag(I) ion in a monodentate fashion. unifr.chcbs.dk This binding occurs exclusively through the N7 nitrogen atom, which is less sterically hindered. unifr.chopathy.eunih.gov

Gold(III): A gold(III) complex with the formula [AuCl₃(1,7-phen-κN7)] has been synthesized and characterized. researchgate.net Similar to its silver counterparts, the this compound ligand acts in a monodentate fashion, coordinating to the Au(III) ion via the N7 nitrogen. researchgate.net

Zinc(II): A diazidobis(this compound)zinc(II) complex, [Zn(N₃)₂(C₁₂H₈N₂)₂], has been successfully synthesized. researchgate.net In this structure, the Zn(II) ion is coordinated by two nitrogen atoms from two separate this compound ligands and two nitrogen atoms from two azide (B81097) ligands, resulting in a distorted tetrahedral geometry. researchgate.net

Copper(II): The reaction of this compound with copper(II) salts such as Cu(NO₃)₂ and Cu(CF₃SO₃)₂ under specific conditions did not yield a stable copper(II) complex. Instead, protonated 1,7-phenanthrolinium salts (1,7-HphenNO₃ and 1,7-HphenCF₃SO₃) were isolated as the final products. unifr.ch This suggests that under these reaction conditions, proton transfer is favored over direct coordination to the Cu(II) center.

| Metal Ion | Resulting Species/Complex Formula | Coordination Mode of 1,7-phen | Reference |

|---|---|---|---|

| Silver(I) | [Ag(1,7-phen)₂]X (X = ClO₄⁻, CF₃SO₃⁻, etc.) | Monodentate (via N7) | unifr.ch |

| Gold(III) | [AuCl₃(1,7-phen-κN7)] | Monodentate (via N7) | researchgate.net |

| Zinc(II) | [Zn(N₃)₂(1,7-phen)₂] | Monodentate | researchgate.net |

| Copper(II) | 1,7-HphenNO₃ / 1,7-HphenCF₃SO₃ (Protonated Ligand) | No direct coordination observed | unifr.ch |

Factors Influencing Binding Affinities and Complex Stability

The stability and binding affinity of this compound metal complexes are governed by several key factors, primarily stemming from the ligand's unique structure.

Steric Hindrance: The most significant factor is the steric hindrance caused by the proximity of the N1 nitrogen atom and the adjacent fused ring. unifr.chresearchgate.net This steric clash makes it difficult for many metal ions to be chelated by both nitrogen atoms simultaneously, a stark contrast to the readily chelating 1,10-phenanthroline isomer. unifr.ch Consequently, this compound predominantly acts as a monodentate ligand, binding through the more accessible N7 nitrogen. unifr.chresearchgate.net This monodentate coordination generally leads to complexes with different stability profiles compared to the five-membered chelate rings formed by 1,10-phenanthroline. researchgate.net

Nature of the Metal Ion: The properties of the metal ion, including its size, charge, and preferred coordination geometry, play a crucial role. For instance, the flexible coordination geometry of Ag(I) readily accommodates the monodentate binding of two this compound ligands. unifr.ch In contrast, the reaction with Cu(II) under certain conditions leads to protonation of the ligand rather than complexation, highlighting how the interplay between the metal ion and the ligand's properties dictates the final product. unifr.ch

Solvent and Counter-ions: The solvent system and the nature of the counter-ions present can influence the final structure and stability of the complex in solution and in the solid state. science.govnih.gov

Structural Elucidation of this compound Metal Complexes

X-ray Single-Crystal Diffraction Analysis of Complexes

X-ray single-crystal diffraction has been an indispensable tool for unambiguously determining the solid-state structures of this compound metal complexes, confirming its coordination modes.

Silver(I) Complexes: The crystal structures of several mononuclear silver(I) complexes, including [Ag(NO₃-O,O')(1,7-phen-N7)₂] and [Ag(1,7-phen-N7)₂]X (where X = CF₃SO₃⁻ or BF₄⁻), have been determined. unifr.chopathy.eucbs.dk These analyses confirm that in all cases, the this compound ligand coordinates to the Ag(I) center in a monodentate fashion through the less sterically hindered N7 nitrogen atom. unifr.chnih.gov

Zinc(II) Complex: The crystal structure of [Zn(N₃)₂(C₁₂H₈N₂)₂] reveals a distorted tetrahedral coordination environment for the Zn²⁺ ion. researchgate.net The central zinc atom is bound to two N7 atoms from two different this compound ligands and two nitrogen atoms from two end-on coordinated azide ligands. The structure possesses C₂ symmetry, and the molecules exhibit π–π stacking interactions between the phenanthroline ligands in the crystal lattice. researchgate.net

Gold(III) Complex: The structure of [AuCl₃(1,7-phen-κN7)] was also confirmed by single-crystal X-ray diffraction, showing monodentate coordination through the N7 nitrogen. researchgate.net

| Complex Formula | Metal Ion | Coordination Geometry | Key Structural Feature | Reference |

|---|---|---|---|---|

| [Ag(NO₃)(1,7-phen)₂] | Ag(I) | - | Monodentate coordination via N7 | unifr.chopathy.eu |

| Ag(1,7-phen)₂ | Ag(I) | - | Monodentate coordination via N7 | unifr.chopathy.eu |

| [Zn(N₃)₂(1,7-phen)₂] | Zn(II) | Distorted Tetrahedral | Monodentate coordination via N7; π–π stacking | researchgate.net |

| [AuCl₃(1,7-phen)] | Au(III) | Square Planar | Monodentate coordination via N7 | researchgate.net |

Spectroscopic Characterization (NMR, IR, UV-Vis, ESI-MS)

A suite of spectroscopic techniques is routinely used to characterize this compound complexes, providing insight into their structure and behavior in solution.

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying these complexes in solution. Upon coordination to a metal ion like Ag(I), the ¹H NMR spectrum of this compound changes significantly, with its five proton signals resolving into eight distinct signals due to the change in molecular symmetry. unifr.ch These proton signals are generally shifted downfield compared to the free ligand, indicating a change in the electronic environment upon complexation. unifr.ch The specific coordination site can be deduced from the magnitude of these shifts; for Ag(I) complexes, the largest downfield shift is observed for the H8 proton, confirming coordination occurs at the N7 position. unifr.ch Similarly, in ¹³C NMR spectra, the largest shifts are seen for the carbons adjacent to the coordinating nitrogen (C6 and C8). unifr.ch

IR Spectroscopy: Infrared spectroscopy is used to confirm the coordination of this compound and the presence of counter-ions. The technique was used in the characterization of silver(I) and gold(III) complexes. unifr.chresearchgate.net

UV-Vis Spectroscopy: The UV-Vis spectra of this compound complexes are typically dominated by intraligand π→π* transitions. tudublin.ie The free this compound ligand exhibits an absorbance peak around 267.0 nm. unifr.chresearchgate.net Upon complexation with Ag(I) or Au(III), this peak shows a slight red shift (bathochromic shift) to approximately 269.0 nm. unifr.chresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is crucial for confirming the formation and determining the mass-to-charge ratio of the complex ions in solution. For example, in silver(I) complexes, a characteristic peak corresponding to the [Ag(1,7-phen)₂]⁺ cation is observed, confirming the 1:2 metal-to-ligand stoichiometry. unifr.ch

| Technique | Observation upon Complexation | Inference | Reference |

|---|---|---|---|

| ¹H NMR | Downfield shift of all proton signals; H8 shows the largest shift (for Ag(I) complexes). | Coordination to metal center; binding at N7. | unifr.ch |

| ¹³C NMR | Largest shifts for N7-adjacent carbons (C6, C8). | Confirms coordination at N7. | unifr.ch |

| UV-Vis | Slight red shift of π→π* transition from ~267 nm to ~269 nm. | Perturbation of ligand's electronic system. | unifr.chresearchgate.net |

| ESI-MS | Detection of ions like [Ag(1,7-phen)₂]⁺. | Confirms composition and stoichiometry. | unifr.ch |

Theoretical Studies in this compound Coordination Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure and Coordination

While Density Functional Theory (DFT) is a widely applied method for studying the electronic structure and properties of metal complexes, including those with phenanthroline isomers, specific DFT studies focused on this compound complexes are less common in the literature compared to its 1,10-phenanthroline counterpart. rsc.orgresearchgate.net

However, theoretical approaches such as molecular docking have been utilized to investigate the potential interactions of this compound complexes. A molecular docking study on the gold(III) complex, [AuCl₃(1,7-phen-κN7)], explored its binding affinity towards various biological targets. researchgate.net The study revealed that the complex could effectively target multiple regulators of angiogenesis, including VEGFR-2, MMP-2, MMP-9, and TrxR1. researchgate.net Notably, the complex demonstrated a higher binding affinity for these targets compared to the free ligand, suggesting that coordination to the metal center enhances its interaction potential. researchgate.net Such computational studies are valuable for predicting and rationalizing the behavior of these complexes and guiding further experimental work. researchgate.netnih.gov

Modeling of Metal-Ligand Interactions

Computational modeling, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricacies of metal-ligand interactions in coordination complexes. However, a comprehensive survey of the scientific literature reveals a significant disparity in the computational research conducted on phenanthroline isomers. The vast majority of theoretical studies have concentrated on the coordination chemistry of 1,10-phenanthroline, owing to its strong and symmetric chelating nature which makes it a frequent subject of investigation.

In stark contrast, detailed computational models and in-depth research findings specifically concerning the metal-ligand interactions of This compound are notably scarce. While this isomer is known to form coordination compounds, the body of literature containing rigorous theoretical analyses of these complexes, including aspects such as bond energies, orbital interactions, and detailed structural parameters derived from modeling, is limited.

Theoretical considerations suggest that the asymmetric placement of the nitrogen atoms in this compound influences its coordination behavior, potentially leading to different geometric and electronic structures compared to its 1,10-counterpart. For instance, it has been hypothesized that the fusion of a benzene (B151609) ring to the 'c' position of the this compound core could introduce steric hindrance that affects metal coordination. vulcanchem.com Such hypotheses, however, require substantial support from dedicated computational studies to be fully validated.

Currently, there is a lack of available data from computational studies that would allow for the creation of detailed, interactive data tables focusing on bond lengths, bond angles, interaction energies, and electronic properties of various metal complexes with this compound. The scientific community has yet to direct significant computational effort towards this particular isomer, leaving a gap in the comprehensive understanding of its coordination chemistry from a theoretical standpoint. Further research is necessary to generate the data required for a thorough and comparative modeling analysis of this compound's metal-ligand interactions.

Advanced Applications of 1,7 Phenanthroline and Its Complexes

Materials Science Applications

The rigid, planar, and aromatic nature of the 1,7-phenanthroline (B34526) scaffold, combined with its chelating capabilities, makes it a valuable building block in materials science. rsc.org Its derivatives have been successfully integrated into various devices and systems, demonstrating their versatility and potential for creating innovative materials. researchgate.net

Hole-Blocking and Electron-Transporting Materials in Organic Light-Emitting Diodes (OLEDs)

Phenanthroline derivatives are well-established as effective hole-blocking and electron-transporting materials in the architecture of organic light-emitting diodes (OLEDs). researchgate.netoup.com While 1,10-phenanthroline (B135089) derivatives have been extensively studied and utilized, the exploration of other isomers like this compound has been comparatively limited, primarily due to synthetic challenges. oup.com However, recent advancements have enabled the synthesis of various this compound derivatives, allowing for a deeper investigation into their electronic properties. researchgate.netoup.com

These compounds are crucial for enhancing the efficiency of OLEDs by ensuring a balanced injection and transport of charge carriers—holes and electrons—within the device structure. researchgate.net Many luminescent conjugated polymers are predominantly hole transporters. researchgate.net Therefore, incorporating an electron-transporting and hole-blocking layer is essential to prevent an imbalance of charge that would otherwise reduce the device's efficiency. researchgate.netresearchgate.net this compound-based materials fulfill this role by facilitating the transport of electrons from the cathode while simultaneously blocking the passage of holes from the anode, thereby confining charge recombination to the emissive layer and maximizing light output. researchgate.netgoogle.com

The performance of these materials is intrinsically linked to their molecular structure. For instance, phenanthroline-fused phenazine (B1670421) compounds have demonstrated excellent electron-transporting and hole-blocking capabilities. google.com The strategic placement of nitrogen atoms within the phenanthroline core significantly influences the material's electronic properties, including its electron affinity and charge mobility. researchgate.net

| Device Role | Function | Key Benefit |

| Hole-Blocking Layer (HBL) | Prevents holes from passing through the emissive layer without recombining with electrons. | Increases the probability of exciton (B1674681) formation in the desired layer, enhancing efficiency. researchgate.net |

| Electron-Transporting Layer (ETL) | Facilitates the movement of electrons from the cathode to the emissive layer. | Ensures a balanced supply of charge carriers for efficient recombination. researchgate.net |

Molecular Design Strategies for Optimized Performance in OLEDs

The performance of this compound derivatives in OLEDs can be finely tuned through strategic molecular design. researchgate.net By introducing various substituents to the this compound core, researchers can systematically modify the electronic and physical properties of the resulting materials to optimize device performance. oup.com

One key strategy involves the extension of the π-conjugated system. For example, the synthesis of diazachrysene derivatives, which are extended π-systems based on the this compound framework, has been shown to enhance π-π stacking interactions. researchgate.net These interactions are crucial for efficient charge transport. researchgate.net The degree of overlap between the central units of these molecules in the solid state directly impacts carrier mobility. researchgate.net

Another important aspect of molecular design is the tuning of energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels. researchgate.net Modifying these energy levels can improve charge injection from the electrodes and create a better energy level alignment within the device, leading to lower operating voltages and improved efficiency. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels. chinesechemsoc.org

Furthermore, the thermal stability of these materials is a critical consideration for device longevity. The glass transition temperature (Tg), a measure of thermal stability, can be increased by modifying the molecular structure. researchgate.net For example, introducing specific structural motifs can enhance the material's rigidity and intermolecular interactions, leading to a higher Tg. researchgate.net

| Design Strategy | Effect on Material Properties | Impact on OLED Performance |

| Extension of π-conjugation | Enhanced π-π stacking, improved charge carrier mobility. | Lower operating voltage, higher efficiency. researchgate.net |

| Introduction of substituents | Tuning of HOMO/LUMO energy levels. | Optimized charge injection and transport, improved efficiency. researchgate.net |

| Enhancement of thermal stability | Increased glass transition temperature (Tg). | Improved device lifetime and operational stability. researchgate.net |

Supramolecular Chemistry and Assembly

The rigid and planar structure of this compound, coupled with its ability to participate in non-covalent interactions, makes it a valuable component in supramolecular chemistry and molecular assembly. jlu.edu.cn These interactions, including π-π stacking and hydrogen bonding, can be harnessed to construct well-defined, ordered structures from individual molecular units. jlu.edu.cn

Supramolecular assemblies of this compound have been investigated, particularly in combination with other molecules capable of complementary interactions. For example, the co-assembly of this compound with 1,2,4,5-benzenetetracarboxylic acid has been studied, demonstrating the potential for creating complex structures through a combination of hydrogen bonding and π-π stacking.

The ability of this compound derivatives to self-assemble into ordered structures is crucial for their application in electronic devices. researchgate.net In the solid state, the arrangement of molecules significantly influences the material's electronic properties, such as charge carrier mobility. researchgate.net Effective π-π stacking interactions, facilitated by the planar nature of the phenanthroline core, create pathways for efficient charge transport. researchgate.net The synthesis of molecules like diazachrysene derivatives, which exhibit a high degree of central unit overlap, exemplifies the targeted design of materials with enhanced self-assembly properties for improved electronic performance. researchgate.net

Photoluminescent Probes and Optical Information Storage

Complexes of phenanthroline derivatives, including those based on the this compound isomer, exhibit promising photoluminescent properties, making them suitable for applications as probes and in optical information storage. labinsights.nl These complexes often possess good photothermal stability and high oxidation-reduction potentials, which are desirable characteristics for these applications. labinsights.nl

The luminescence of these compounds can be sensitive to their environment, allowing them to function as probes. For example, the emission properties of a this compound-based ruthenium complex can change in response to photochemical reactions, indicating its potential as a sensor. acs.org Similarly, terbium(III) complexes incorporating 1,10-phenanthroline have been developed as photoluminescent oxygen sensors, where the luminescence intensity is quenched by the presence of oxygen. oup.com

The ability to switch the luminescent properties of these materials using external stimuli, such as light, opens up possibilities for their use in optical information storage. The distinct "on" and "off" states of luminescence can be used to represent binary data, forming the basis of a data storage system. The stability and readability of these states are critical for the reliability of such a system.

Photosensitizers in Photodynamic Therapy and Organic Photochemistry

This compound-based compounds have emerged as promising photosensitizers for applications in photodynamic therapy (PDT) and organic photochemistry. acs.org Photosensitizers are molecules that, upon absorption of light, can generate reactive oxygen species, such as singlet oxygen, which can induce cell death or drive chemical reactions. acs.org

In the context of PDT, a non-invasive cancer treatment, the photosensitizer is administered to the patient and accumulates in tumor tissue. Subsequent irradiation with light of a specific wavelength activates the photosensitizer, leading to the destruction of cancer cells. Ruthenium(II) complexes based on phenanthroline derivatives are widely studied for this purpose due to their favorable photophysical properties. researchgate.net

Recent research has focused on developing this compound-based bis-BODIPY (boron-dipyrromethene) dyes as photosensitizers. acs.org These compounds have shown appreciable singlet oxygen generation quantum yields upon photoirradiation with visible light, indicating their potential for effective photodynamic activity. acs.org The efficiency of intersystem crossing, a key process in the generation of singlet oxygen, has been investigated for these molecules. acs.org The results suggest that these new photosensitizers could be highly effective in PDT and other applications in photobiology and organic photochemistry. acs.org

| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Significance |

| B1 (a this compound bis-BODIPY) | 29.0% | Promising for PDT and organic photochemistry. acs.org |

| B2 (a this compound bis-BODIPY) | 57.8% | Demonstrates the tunability of photosensitizing ability through molecular design. acs.org |

Semiconductor Properties and Charge Carrier Mobility

Derivatives of this compound have been shown to exhibit semiconductor properties, making them suitable for use in a variety of organic electronic devices. mdpi.comnih.gov The incorporation of nitrogen atoms into the polycyclic aromatic hydrocarbon framework of phenanthroline significantly modifies its electronic properties, leading to materials that can efficiently transport charge. researchgate.net

Studies on thin films of pyrrolo[1,2-i] oup.comphenanthroline derivatives have revealed their n-type semiconductor behavior. mdpi.comnih.gov These materials exhibit thermal activation energies in the range of 0.68 to 0.78 eV, which is characteristic of semiconductors. mdpi.comnih.gov The optical band gaps of these materials have been determined to be in the range of 3.13 to 4.24 eV. mdpi.comnih.gov

The mobility of charge carriers is a critical parameter that determines the performance of organic semiconductor devices. mdpi.com Low-molecular-weight organic materials, such as phenanthroline derivatives, often exhibit higher charge carrier mobilities compared to polymer semiconductors due to their well-defined crystalline structures, which facilitate efficient electron transfer. mdpi.com The ability to tune the molecular structure of this compound derivatives allows for the optimization of charge carrier mobility. researchgate.net For example, enhancing π-π stacking interactions through molecular design can lead to smoother and more efficient charge transport. researchgate.net Theoretical studies have also been employed to predict and understand the charge mobility in phenanthroline derivatives, providing valuable insights for the design of new high-performance materials. dergipark.org.tr

| Compound Type | Semiconductor Behavior | Thermal Activation Energy (Ea) | Optical Band Gap (Egod) |

| Pyrrolo[1,2-i] oup.comphenanthroline derivatives | n-type | 0.68 - 0.78 eV | 3.13 - 4.24 eV mdpi.comnih.gov |

Catalysis and Organocatalysis

This compound, an isomer of the more commonly studied 1,10-phenanthroline, serves as a versatile ligand in transition metal catalysis. Its unique bent geometry, a consequence of the nitrogen atoms at the 1 and 7 positions, influences its coordination chemistry and, subsequently, the catalytic activity and selectivity of its metal complexes.

Role as Ligands in Transition Metal Catalysis

Complexes formed between this compound and transition metals are effective catalysts in a variety of organic transformations, including cycloaddition, cross-coupling, and decarboxylation reactions. labinsights.nlalfachemic.com

Cycloaddition Reactions: Copper(II) complexes incorporating phenanthroline ligands have demonstrated high efficiency in catalyzing 1,3-dipolar cycloaddition reactions. For instance, the reaction between in situ generated azomethine ylides and dipolarophiles like maleimides or acetylenecarboxylates proceeds effectively in the presence of a CuCl2/phenanthroline system to synthesize unique polycyclic heteroaromatic compounds. beilstein-journals.org The copper-phenanthroline complex is thought to activate the dipolarophile, facilitating the [3+2] cycloaddition. beilstein-journals.org

Cross-Coupling Reactions: Phenanthroline ligands are instrumental in copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. myuchem.com These reactions are powerful methods for forming carbon-carbon bonds. myuchem.com For example, copper(0) in the presence of 1,10-phenanthroline can activate aryl iodides and bromides to generate a Cu(I) species that catalyzes cross-coupling. rsc.org Similarly, palladium complexes with phenanthroline derivatives have been synthesized and studied for their catalytic activity in Suzuki-Miyaura reactions. acs.orgresearchgate.net The rigid aromatic structure of the phenanthroline ligand is crucial for improving the stability of these catalysts. magtech.com.cn

Decarboxylation Reactions: Copper complexes with phenanthroline ligands, particularly sterically hindered ones like 4,7-diphenyl-1,10-phenanthroline, have been successfully used to catalyze the decarboxylation of aromatic carboxylic acids. rsc.orgafinitica.com This process is valuable for removing carboxylate groups. afinitica.com Mechanistic studies suggest that the copper catalyst inserts directly into the aryl-carboxylate bond, followed by hydrolytic cleavage to yield the decarboxylated product. rsc.org A notable application is the efficient double decarboxylation of a dicarboxylic acid to form dibenzo[a,e]cyclooctatetraene (dbCOT) using a Cu2O/1,10-phenanthroline catalyst. acs.org

Ligand Effects on Catalytic Activity and Selectivity

The electronic and steric properties of phenanthroline ligands significantly influence the activity and selectivity of their metal complexes in catalysis. magtech.com.cn

Electronic Effects: The electron-donating or withdrawing nature of substituents on the phenanthroline ring can modulate the electron density at the metal center, thereby affecting the catalytic cycle. nih.gov In the palladium-catalyzed reductive carbonylation of nitrobenzene, phenanthroline ligands with electron-donating substituents led to active catalysts, while those with electron-withdrawing groups showed no conversion. uva.nl

Steric Effects: The steric hindrance provided by substituents on the phenanthroline ligand plays a critical role in determining reaction selectivity. In iron-catalyzed hydrosilylation of alkenes, bulky 2-imino-9-aryl-1,10-phenanthroline ligands create a crowded environment around the iron center. rsc.org This steric bulk hinders the coordination of the diene in a way that favors hydride migration to the less-hindered terminal end, resulting in high 1,2-anti-Markovnikov selectivity. rsc.orgrsc.org Similarly, for iridium-catalyzed C-H borylation, substituents at the 3 and 8 positions of the phenanthroline ligand, while having a minor electronic effect, significantly impact the catalyst's activity and stability. nih.gov

Recent studies have also suggested that phenanthroline ligands can alter the spin state and three-dimensional electronic structure of iron, cobalt, and nickel catalysts, which accounts for their unique reactivity and selectivity. magtech.com.cn

Photocatalysis Potential

Complexes of this compound and its derivatives are gaining attention for their potential in photocatalysis, where they can absorb light and drive chemical reactions.

Copper(I) complexes with phenanthroline ligands are being explored as photosensitizers to replace more expensive noble-metal-based systems. acs.org The position of substituents on the phenanthroline ring dramatically affects the photophysical properties. For example, substituting a phenanthroline ligand at the 4,7-positions versus the 5,6-positions can lead to a drastic increase in the excited-state lifetime and singlet oxygen quantum yield, enhancing photocatalytic activity. acs.orgresearchgate.net These copper complexes have been successfully applied in the photocatalytic generation of reactive singlet oxygen and the reduction of CO2. acs.orgresearchgate.net

Ruthenium complexes with modified phenanthroline ligands also show promise. A water-soluble ruthenium complex with a tris-phenyl-phenanthroline sulfonate ligand demonstrated enhanced stability and efficiency for photocatalytic hydrogen production from water compared to standard ruthenium bipyridine photosensitizers. rsc.org The improved performance was attributed to a higher absorption coefficient and a much longer excited-state lifetime. rsc.org Iridium(III) and Ruthenium(II) complexes containing phenanthroline-dithiine ligands also exhibit increased photoluminescence lifetimes and have been shown to act as photosensitizers for visible-light-driven water reduction to produce dihydrogen. rsc.org

Analytical Chemistry

The ability of this compound to form stable and often colored complexes with various metal ions makes it a valuable reagent in analytical chemistry. smolecule.comcymitquimica.com

Reagent for Metal Ion Detection

This compound and its derivatives are widely used for the detection of metal ions in solution. smolecule.comchim.it The formation of a complex between the phenanthroline ligand and a metal ion can be detected through various analytical techniques, most notably spectrophotometry. chemicalbook.com

The most well-known application is the detection of ferrous ions (Fe²⁺). cymitquimica.com 1,10-Phenanthroline reacts with Fe²⁺ to form a stable, intensely red-orange colored complex, [Fe(phen)₃]²⁺. acs.orgugm.ac.idresearchgate.net This reaction is highly sensitive and selective, allowing for the quantitative determination of trace amounts of iron using colorimetry or spectrophotometry, with a maximum absorption peak around 510 nm. chemicalbook.com Phenanthroline-based sensors have been developed with very low detection limits for Fe²⁺, in some cases as low as 2.6 ppb in fluorescence mode. acs.org

Besides iron, phenanthroline derivatives can also be used to detect other metal ions such as copper, nickel, cobalt, and mercury. chemicalbook.comresearchgate.net For instance, a dibenzo[b,j] uva.nlmdpi.comphenanthroline scaffold has been used as a colorimetric sensor for Cu²⁺ ions, with a detection limit as low as 0.14 μM. mdpi.com

Colorimetric Properties in Complexation

The formation of complexes between phenanthroline ligands and transition metal ions often results in distinct color changes, a property that is central to their use in colorimetric analysis. solubilityofthings.com This color arises from metal-to-ligand charge transfer (MLCT) transitions within the complex. mdpi.com

The specific color and the wavelength of maximum absorbance are characteristic of the metal ion involved. This allows for the selective identification and quantification of different metal ions in a mixture.

The interaction is often visually apparent, enabling "naked-eye" detection in some sensor applications. acs.orgmdpi.com For example, the addition of Cu²⁺ to a solution of dibenzo[b,j] uva.nlmdpi.comphenanthroline induces a color change from yellow to purple. mdpi.com Similarly, a cellulose-based film containing phenanthroline changes from transparent yellow to orange-red upon contact with Fe²⁺ ions. ugm.ac.idresearchgate.net These visual cues provide a simple, rapid, and often instrument-free method for qualitative and semi-quantitative analysis of metal ions. acs.org

Biological and Biomedical Research on 1,7 Phenanthroline

Antimicrobial and Antifungal Activity

Recent research has highlighted the potential of 1,7-phenanthroline (B34526) and its derivatives in combating microbial and fungal infections. unifr.chcbs.dk This section delves into the specific applications and mechanisms of action of these compounds.

Inhibition of Candida Species Growth by Silver(I) Complexes of this compound

Silver(I) complexes incorporating this compound have demonstrated significant efficacy as inhibitors of Candida growth. unifr.chcbs.dk A series of mononuclear silver(I) complexes with this compound were synthesized and shown to effectively inhibit the growth of four different Candida species. cbs.dk The minimal inhibitory concentrations (MIC) for these complexes ranged from 1.2 to 11.3 μM, indicating potent antifungal activity. cbs.dk

One particular complex, [Ag(NO₃-O,O′)(1,7-phen-N7)₂], was examined in more detail due to its low MIC values and high selectivity index. unifr.chcbs.dk This complex not only inhibited the growth of Candida albicans but also reduced its virulence and the damage it causes to epithelial cells in an infection model. unifr.chcbs.dk The antifungal activity of these silver(I) complexes was found to be comparable or even superior to the clinically used drug, silver sulfadiazine. unifr.ch

It is noteworthy that while 1,10-phenanthroline (B135089) and its metal complexes have been well-studied for their anti-Candida activity, a previous study indicated that this compound and its complexes with copper(II), manganese(II), and zinc(II) showed only marginal activity against C. albicans. unifr.ch This was attributed to the inability of this compound to form a stable chelate with the metal ion in solution, unlike its 1,10-phenanthroline isomer. unifr.ch However, the recent findings on silver(I) complexes suggest that the choice of the metal ion is crucial for the antifungal potential of this compound derivatives.

Table 1: Minimal Inhibitory Concentrations (MIC) of Silver(I) Complexes of this compound against Candida Species

| Complex | C. albicans (μM) | C. parapsilosis (μM) | C. glabrata (μM) | C. krusei (μM) |

|---|---|---|---|---|

| [Ag(NO₃-O,O′)(1,7-phen-N7)₂] (1) | 2.3 | 4.5 | 4.5 | 1.2 |

| [Ag(1,7-phen-N7)₂]ClO₄ (2) | 4.8 | 9.5 | 9.5 | 2.4 |

| [Ag(1,7-phen-N7)₂]CF₃SO₃ (3) | 2.3 | 4.5 | 4.5 | 1.2 |

| [Ag(1,7-phen-N7)₂]BF₄ (4) | 5.7 | 11.3 | 11.3 | 2.8 |

| [Ag(1,7-phen-N7)₂]SbF₆ (5) | 4.6 | 9.2 | 9.2 | 2.3 |

Data sourced from a study on mononuclear silver(I) complexes with this compound. cbs.dk

Mechanism of Action against Microbial Pathogens (e.g., ROS induction, DNA interaction)

The antimicrobial and antifungal effects of this compound complexes are believed to stem from multiple mechanisms of action. One key mechanism is the induction of reactive oxygen species (ROS) within the microbial cells. unifr.chcbs.dk The generation of ROS can lead to significant cellular damage and ultimately, cell death. unifr.ch

Furthermore, fungal DNA has been identified as a potential target for these complexes. unifr.chcbs.dk The interaction with DNA can disrupt essential cellular processes like replication and transcription, contributing to the antimicrobial effect. smolecule.com Studies on the related compound 1,10-phenanthroline have shown that its complexes can cause extensive and non-specific DNA cleavage. unifr.ch While the precise nature of the interaction between this compound complexes and DNA is still under investigation, it represents a significant aspect of their mechanism of action.

Selectivity Towards Microbial Strains

An important characteristic of the silver(I) complexes of this compound is their selectivity towards Candida species over bacteria. unifr.chcbs.dk While these complexes exhibited moderate antibacterial activity, their antifungal potency was considerably higher. unifr.ch For instance, the MIC values against various bacterial strains were in the range of 25 to 125 μM, which is significantly higher than the concentrations required to inhibit Candida growth. unifr.ch This selectivity is a desirable trait for the development of targeted antifungal therapies.

Enzyme Inhibition and Metalloprotein Interactions

The ability of this compound to interact with metal ions also makes it a significant molecule in the study of enzymes, particularly metalloenzymes.

Inhibition of Metallopeptidases by Chelating Metal Ions

This compound's structural isomer, 1,10-phenanthroline, is a well-known inhibitor of metallopeptidases, acting by chelating the essential metal ions at the enzyme's active site. smolecule.comnih.gov This chelation prevents the enzyme from carrying out its catalytic function. While this compound is considered a non-chelating isomer, its interactions with metal ions can still influence enzyme activity, although the mechanism may differ from the strong chelation observed with the 1,10-isomer. nih.gov The inhibitory action of phenanthroline derivatives on metalloproteinases is a critical area of research, as these enzymes are involved in various physiological and pathological processes. mdpi.commdpi.comnih.gov

Utilization in Biochemical Assays for Enzyme Mechanism Studies